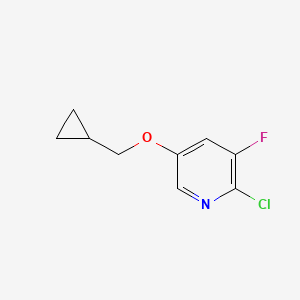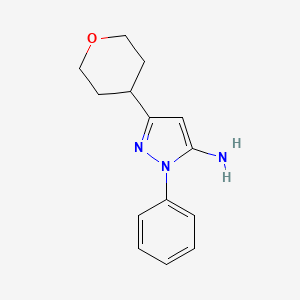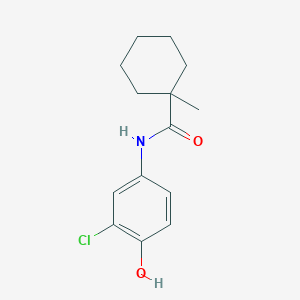
N-(3-Chloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-hydroxyphenyl)acetamide , is a chemical compound with the molecular formula C8H8ClNO2. Its systematic name reflects its structure: it contains a cyclohexane ring substituted with a chloro-hydroxyphenyl group and an acetamide moiety. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
The synthetic route to N-(3-chloro-4-hydroxyphenyl)acetamide involves the following steps:
Formation of N-(4-chlorophenyl)acetamide:
Industrial production methods may involve variations of these steps, optimized for efficiency and yield.
Chemical Reactions Analysis
N-(3-chloro-4-hydroxyphenyl)acetamide can participate in various chemical reactions:
Oxidation: It can be oxidized to form other functional groups.
Reduction: The amino group can undergo reduction reactions.
Substitution: The chlorine atom can be replaced by other substituents. Common reagents and conditions depend on the specific reaction type.
Major products:
- Various derivatives formed through functional group modifications.
N-(3-chloro-4-hydroxyphenyl)acetamide: itself.
Scientific Research Applications
This compound finds applications in:
Pharmaceuticals: As an intermediate in drug synthesis.
Agrochemicals: For pesticide development.
Materials Science: As a building block for polymers.
Analytical Chemistry: As a reference standard.
Mechanism of Action
The precise mechanism of action depends on its specific application. its hydroxyphenyl group suggests potential interactions with enzymes or receptors. Further research is needed to elucidate its exact targets and pathways.
Comparison with Similar Compounds
N-(3-chloro-4-hydroxyphenyl)acetamide’s uniqueness lies in its specific substitution pattern. Similar compounds include other acetamides, phenols, and chlorinated derivatives.
Properties
Molecular Formula |
C14H18ClNO2 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H18ClNO2/c1-14(7-3-2-4-8-14)13(18)16-10-5-6-12(17)11(15)9-10/h5-6,9,17H,2-4,7-8H2,1H3,(H,16,18) |
InChI Key |
ISAXVWXYUXPVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
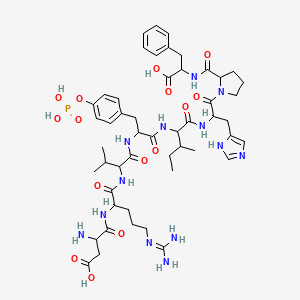
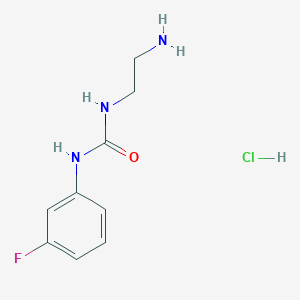
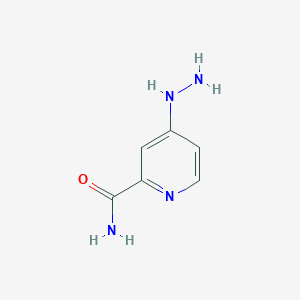
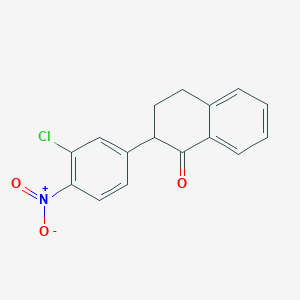

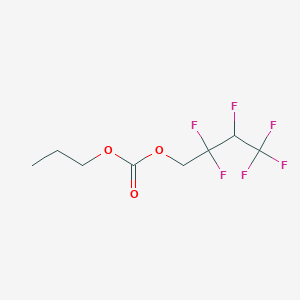

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

![5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B12084575.png)
